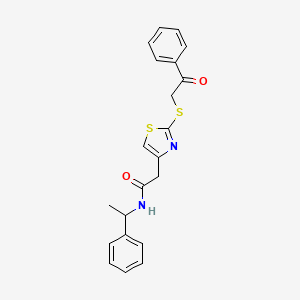

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-15(16-8-4-2-5-9-16)22-20(25)12-18-13-26-21(23-18)27-14-19(24)17-10-6-3-7-11-17/h2-11,13,15H,12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLCUOSUDUFAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide , also referred to by its CAS number 946277-49-2 , belongs to a class of thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

The molecular formula of the compound is , with a molecular weight of approximately 396.5 g/mol . Its structure features a thiazole ring, which is integral to its biological activity, and a phenyl group that enhances its pharmacological potential .

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties . Preliminary studies indicate that this compound exhibits significant inhibition against various bacterial strains. For instance, it demonstrated effective antibacterial activity in vitro against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Properties

The compound has shown promising anticancer activity in several preclinical studies. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs). Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. For example, docking studies revealed favorable interactions between the compound and HDAC3, indicating potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and cancer cell proliferation.

- Signal Transduction Modulation : It may interfere with signaling pathways associated with inflammation and cancer progression.

- Binding Affinity : Interaction studies suggest that it has a high binding affinity for specific biological targets, enhancing its therapeutic efficacy .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Antibacterial Efficacy Study :

- A study tested the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Anticancer Activity Assessment :

- In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent anticancer effects.

- Anti-inflammatory Trials :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Thiazole ring with different substituents | Antimicrobial |

| Phenacyl Thioether B | Contains phenacyl group but lacks thiazole | Anticancer |

| Methoxyethyl Acetamide C | Similar acetamide structure without thiazole | Anti-inflammatory |

The combination of both thiazole and phenacyl functionalities in this compound may enhance its bioactivity compared to other derivatives lacking these features .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide exhibits significant antimicrobial properties against various bacterial strains. Studies suggest that its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells, potentially through mechanisms such as induction of apoptosis or inhibition of cell proliferation. Further investigations are needed to elucidate specific molecular targets and pathways affected by this compound.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed activity against multi-drug resistant strains, suggesting its potential as a novel antibacterial agent .

- Cancer Cell Line Studies : Another research effort highlighted the compound's effectiveness against various cancer cell lines, including breast and lung cancer types, indicating its broad-spectrum anticancer activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce oxidative stress in cancer cells, leading to cell death .

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains, including resistant ones | |

| Anticancer Potential | Inhibits growth in multiple cancer cell lines | |

| Mechanistic Studies | Induces oxidative stress leading to apoptosis |

Chemical Reactions Analysis

Degradation and Stability

The compound may undergo degradation under specific conditions:

-

Hydrolysis :

-

Amide bond cleavage in acidic or basic conditions, leading to carboxylic acids or amines.

-

Reagents : Strong acids (e.g., HCl), bases (e.g., NaOH), or enzymes.

-

-

Oxidation :

-

Sulfur-containing moieties (thiazole, thioether) may oxidize to sulfoxides or sulfones under oxidative conditions (e.g., hydrogen peroxide).

-

-

Thermal Stability :

Table 2: Physical and Stability Data

| Property | Value | Source |

|---|---|---|

| Melting Point | ~53°C | |

| Boiling Point | 154°C (2 mmHg) | |

| Solubility | Moderate in organic solvents (THF, DMSO) | |

| pH Stability | Susceptible to hydrolysis at extreme pH |

Functional Group Reactions

Key reactive sites in the molecule include:

-

Thiazole Ring :

-

Electrophilic substitution (e.g., halogenation, alkylation) at positions 2 or 5.

-

Cycloaddition reactions (e.g., Diels-Alder) if conjugated dienes are present.

-

-

Thioether Group :

-

Oxidation to sulfoxides or sulfones.

-

Nucleophilic substitution (e.g., alkylation with alkyl halides).

-

-

Acetamide Group :

-

Hydrolysis to carboxylic acids or amines.

-

Nucleophilic acyl substitution (e.g., with alcohols or amines).

-

Mechanism of Action :

The compound’s biological activity (e.g., antimicrobial, anticancer) likely stems from interactions with enzymes or receptors via its thiazole and acetamide moieties. For example, thiazole derivatives are known to inhibit kinases or disrupt bacterial cell walls.

Analytical Characterization

Key techniques :

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | EDC·HCl + Triethylamine | |

| Solvent for Crystallization | Methanol:Acetone (1:1) | |

| Reaction Temperature | 0–5°C (amide coupling) |

Q. Table 2: Biological Activity Profile

| Assay Type | Result (IC₅₀/MIC) | Reference |

|---|---|---|

| Anticancer (MCF-7) | 12.3 ± 1.5 µM | |

| Antimicrobial (S. aureus) | MIC = 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.